4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5S/c9-13-7(10-11-8(13)14)6-12-4-2-1-3-5-12/h1-6,9H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDUOZYSHYJFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154325 | |
| Record name | 4-Amino-2,4-dihydro-5-(1-piperidinylmethyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601154325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155219-06-0 | |
| Record name | 4-Amino-2,4-dihydro-5-(1-piperidinylmethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155219-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,4-dihydro-5-(1-piperidinylmethyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601154325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Piperidinylmethyl Carboxylic Acid Hydrazide
The precursor for this route, piperidinylmethyl carboxylic acid hydrazide, is synthesized via sequential alkylation and hydrazinolysis:
Thiosemicarbazide Formation and Cyclization
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Reaction with CS₂ : The hydrazide reacts with carbon disulfide in ethanolic KOH, forming a potassium thiosemicarbazide salt.
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Cyclization : Refluxing the salt with hydrazine hydrate in ethanol induces cyclization, yielding the triazole-thiol (Scheme 2).
Typical Conditions :
Mannich Reaction-Based Functionalization
Substrate Preparation: 4-Amino-5-Methyl-4H-1,2,4-Triazole-3-Thiol
Mannich Reaction with Formaldehyde and Piperidine
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Reaction Setup : The methyl-substituted triazole-thiol reacts with formaldehyde (37% w/w) and piperidine in ethanol under reflux.
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Mechanism : The methyl group undergoes nucleophilic attack by the piperidine-formaldehyde iminium ion, forming the piperidinylmethyl derivative (Scheme 3).
Optimized Parameters :
Alkylation and Nucleophilic Substitution Strategies
Synthesis of 5-Chloromethyl Intermediate
Displacement with Piperidine
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Nucleophilic Substitution : The chloromethyl intermediate reacts with piperidine in DMF at 50°C, yielding the target compound (Scheme 4).
Key Metrics :
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiosemicarbazide Cyclization | Piperidinylmethyl hydrazide | CS₂, KOH | 70–85 | High regioselectivity | Multi-step synthesis |
| Mannich Reaction | 5-Methyl triazole-thiol | Formaldehyde, Piperidine | 52–68 | Single-step functionalization | Low yield due to competing reactions |
| Alkylation | Chloromethyl intermediate | Piperidine | 60–75 | Straightforward substitution | Hazardous chlorination step |
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the piperidin-1-ylmethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring or the piperidin-1-ylmethyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives:
- Antibacterial Properties : Compounds derived from this scaffold have shown significant activity against various bacterial strains, including resistant pathogens. For instance, a study demonstrated that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The triazole derivatives have been evaluated for antifungal efficacy against species such as Candida albicans. Some compounds displayed minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical and laboratory settings:
Structural Insights
The molecular structure of this compound reveals critical features that contribute to its biological activity:
Mechanism of Action
The mechanism of action of 4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidin-1-ylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at the 4- and 5-positions. Below is a comparative analysis based on substituent categories:
Aromatic Substituents
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Applications: Demonstrated strong corrosion inhibition for mild steel in acidic environments (85% efficiency at 1 mM) and moderate antioxidant activity (DPPH IC₅₀ = 28 µM) . Properties: The phenyl group enhances hydrophobicity, improving adsorption on metal surfaces.
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) Applications: Lower corrosion inhibition (72% efficiency) compared to AT but forms stable coordination complexes with transition metals (Ni(II), Cu(II)) for catalytic applications . Properties: Pyridyl substituents increase electron density, favoring metal chelation.
Heterocyclic Substituents
- 4-Amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol Applications: Used to synthesize anti-Candida Schiff bases (e.g., B1–B15), with IC₅₀ values as low as 8 µg/mL against C. albicans . Properties: The thiazole ring enhances π-π stacking with biological targets.
- 4-Amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol Hypothesized Properties: Piperidinylmethyl may improve solubility in polar solvents and modulate steric effects for receptor binding.
Electron-Withdrawing Substituents
- 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol Applications: Precursor for Schiff bases with 4-phenoxybenzaldehyde, yielding compounds with uncharacterized bioactivity .
Key Research Findings
Antioxidant Activity : Electron-donating groups (e.g., -NH₂, -SH) enhance radical scavenging. Piperidinylmethyl’s electron-donating capacity could position this compound between AT and AP in efficacy .
Anti-Tubercular Activity: Fluoro-phenoxyphenyl analogues exhibit MIC values of 6.25 µg/mL against M. tuberculosis, suggesting halogenated aryl groups boost potency .
Photostabilization : Pyridyl triazole derivatives reduce polystyrene photodegradation by 40–60%, indicating substituent electronic effects are critical .
Biological Activity
4-Amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. In this article, we will explore its biological activity based on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring linked to a triazole moiety with a thiol group, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives possess significant antimicrobial properties. The compound's efficacy against various microorganisms has been evaluated through several studies.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 4a | Staphylococcus aureus | 14 |
| 4b | Escherichia coli | 16 |
| 4c | Candida albicans | 12 |
Note: The values represent the diameter of inhibition zones measured in millimeters at a concentration of 1% .
In a study assessing the antimicrobial activity of related compounds, it was found that those with electron-donating groups exhibited enhanced antibacterial effects compared to those with electron-withdrawing groups. This suggests that the electronic properties of substituents can significantly influence antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines.
Case Study: Cytotoxicity Testing
A series of synthesized triazole derivatives were tested for cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 4 | IGR39 | 15 |
| 7 | MDA-MB-231 | 20 |
| 10 | Panc-1 | 25 |
Note: The IC50 values indicate the concentration required to inhibit cell growth by 50% .
The study highlighted that specific structural modifications led to increased selectivity and potency against cancer cells. For instance, compounds with hydrazone linkages showed enhanced activity compared to their parent triazoles.
The biological activity of triazole derivatives is often attributed to their ability to interact with biological macromolecules. The thiol group in the structure may facilitate interactions with enzymes or receptors involved in disease processes. Additionally, the nitrogen atoms in the triazole ring can participate in hydrogen bonding, enhancing binding affinity to target sites .
Q & A
Q. What are the standard synthetic routes for 4-amino-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with alkyl halides in methanol under basic conditions (e.g., NaOH). For example, dissolving the thiol precursor in methanol with NaOH, followed by dropwise addition of alkyl halides, yields S-alkyl derivatives . Multi-step protocols are used for structurally complex derivatives, requiring precise control of temperature, pH, and stoichiometry to ensure purity .
Q. How is the structural characterization of this compound and its derivatives performed post-synthesis?
Characterization employs a combination of:
- Elemental analysis for purity verification.
- ¹H-NMR to confirm substitution patterns and piperidine/pyridine integration.
- LC-MS for molecular weight determination and fragmentation analysis.
- IR spectroscopy to identify functional groups like thiol (-SH) or thione (-C=S) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
Initial screening often includes:
- Antimicrobial assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Molecular docking to predict interactions with target enzymes (e.g., fungal lanosterol demethylase) .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of S-alkyl derivatives?
Optimization strategies include:
- Solvent selection : Methanol or ethanol enhances nucleophilicity of the thiol group.
- Base strength : NaOH or KOH improves deprotonation efficiency.
- Temperature control : Room temperature minimizes side reactions (e.g., oxidation).
- Alkyl halide reactivity : Primary halides (e.g., methyl/ethyl) react faster than bulky tertiary analogs .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Methanol | 85–90% yield |
| Base | NaOH (1.02 mmol) | Complete conversion |
| Alkyl Halide | Methyl iodide | >90% selectivity |
Q. How can contradictions in biological activity data between in vitro and in silico studies be resolved?
Discrepancies may arise due to solubility limitations or metabolic instability. Mitigation approaches:
- ADME profiling : Predict pharmacokinetics (e.g., LogP, solubility) to identify bioavailability issues.
- Dose-response refinement : Test higher concentrations or prodrug formulations.
- Target validation : Use CRISPR/Cas9 knockout models to confirm target relevance .
Q. What computational methods are employed to predict the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces to correlate with reactivity.
- Molecular dynamics (MD) : Simulates ligand-protein binding stability under physiological conditions .
Q. How should researchers design experiments to evaluate synergistic effects with known antimicrobial agents?
Use checkerboard assays to determine fractional inhibitory concentration indices (FICIs):
- Combine sub-inhibitory concentrations of the triazole-thiol derivative with commercial antifungals (e.g., fluconazole).
- Synergy is defined as FICI ≤ 0.5, indicating enhanced efficacy .
Data Contradiction Analysis
Q. Why might molecular docking predictions conflict with experimental enzyme inhibition results?
- Protein flexibility : Static docking models ignore conformational changes during binding.
- Solvent effects : In silico models may not account for aqueous solubility or ionization states.
- Post-translational modifications : Enzymes in vivo may have glycosylation or phosphorylation absent in crystallographic data .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing piperidine-containing triazole-thiol derivatives?
- Strict anhydrous conditions : Use argon/nitrogen atmospheres to prevent oxidation of thiol intermediates.
- Chromatographic purification : Silica gel column chromatography removes unreacted alkyl halides.
- Crystallization : Recrystallize products from ethanol/water mixtures for high purity .
Q. How can researchers validate the stability of this compound under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC.
- Serum stability tests : Exposure to human serum (37°C, 24 hours) identifies esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
